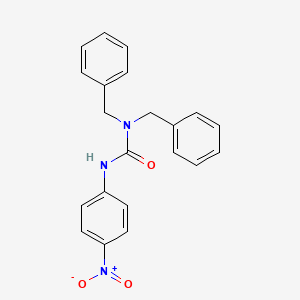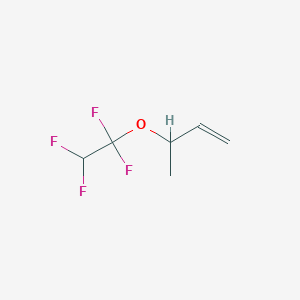
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is an organic compound with the molecular formula C6H8F4O. It is characterized by the presence of a butene backbone with a tetrafluoroethoxy substituent. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene typically involves the reaction of 3-buten-1-ol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The overall yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, pressure, and catalyst concentration .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of advanced catalytic systems and greener reaction conditions can further improve the overall yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene exerts its effects involves interactions with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
Compared to similar compounds, 3-(1,1,2,2-Tetrafluoroethoxy)but-1-ene is unique due to its butene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable .
Properties
CAS No. |
83168-74-5 |
|---|---|
Molecular Formula |
C6H8F4O |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)but-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-3-4(2)11-6(9,10)5(7)8/h3-5H,1H2,2H3 |
InChI Key |
JDASVVQYTNXMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



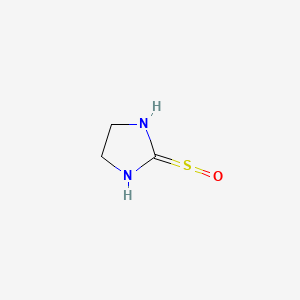

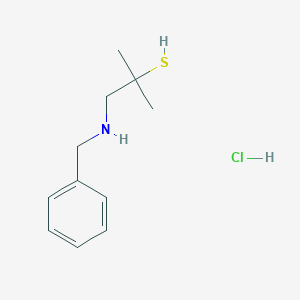
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)

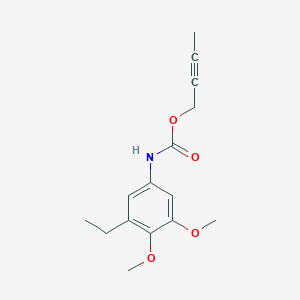
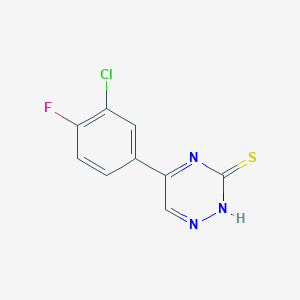

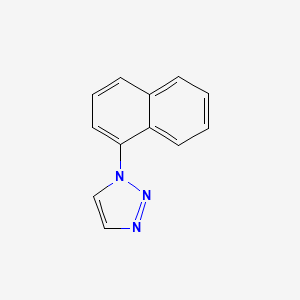
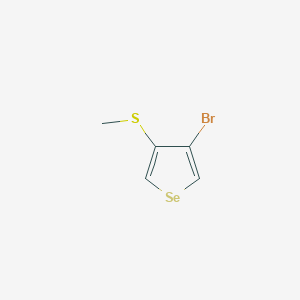
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
